molecular formula C16H20N2O3 B8023699 tert-butyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate

tert-butyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8023699
M. Wt: 288.34 g/mol
InChI Key: MFZPSDZETSANDM-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a tert-butyl ester group, a methyl group, and a phenoxymethyl group attached to the pyrazole ring

Properties

IUPAC Name

tert-butyl 5-methyl-3-(phenoxymethyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-14(15(19)21-16(2,3)4)13(18-17-11)10-20-12-8-6-5-7-9-12/h5-9H,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZPSDZETSANDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)COC2=CC=CC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate typically involves the condensation of appropriate starting materials followed by esterification. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to traditional batch processes . The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The phenoxymethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyrazole ring.

Scientific Research Applications

Tert-butyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The phenoxymethyl group can engage in hydrogen bonding and hydrophobic interactions with target proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its tert-butyl ester, methyl, and phenoxymethyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for versatile modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

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